![molecular formula C17H22N4O2S B7436218 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine
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Overview
Description
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine is a chemical compound that has attracted significant attention in scientific research. It is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and differentiation. The compound has shown promising results in preclinical studies, and its potential applications in cancer treatment and other diseases are currently being investigated.
Mechanism of Action
The mechanism of action of 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine involves the inhibition of several protein kinases, including 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine, which is overexpressed in many types of cancer. By inhibiting 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine, the compound can block the signaling pathways that promote cell proliferation and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels). These effects contribute to the compound's antitumor activity and make it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine in lab experiments is its potency and selectivity towards specific protein kinases. This makes it a valuable tool for studying the role of these kinases in various biological processes. However, the compound's high potency can also be a limitation, as it may lead to off-target effects and toxicity in vivo.
Future Directions
There are several future directions for research on 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its antitumor activity. Additionally, the compound's potential applications in other diseases, such as Alzheimer's disease and inflammatory disorders, warrant further investigation.
Synthesis Methods
The synthesis of 6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine involves several steps, including the reaction of 3-(methylsulfonylmethyl)piperidine with 4-chloro-6-phenylpyrimidine, followed by reduction and purification. The compound can be obtained in high yield and purity using this method.
Scientific Research Applications
The compound has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent antitumor activity against several types of cancer, including lung, breast, and colon cancer. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and inflammatory disorders.
properties
IUPAC Name |
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-24(22,23)12-14-6-5-9-21(11-14)17-10-16(18-13-19-17)20-15-7-3-2-4-8-15/h2-4,7-8,10,13-14H,5-6,9,11-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIHBRQUVAOYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCN(C1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine |
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